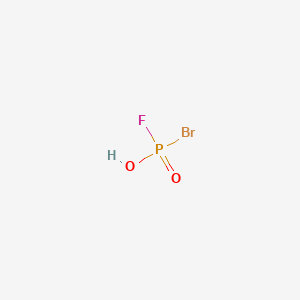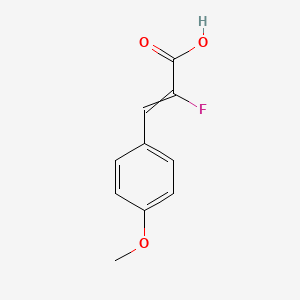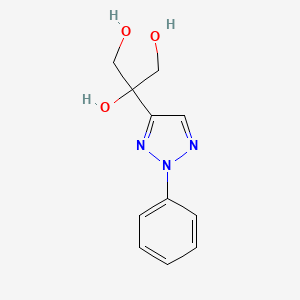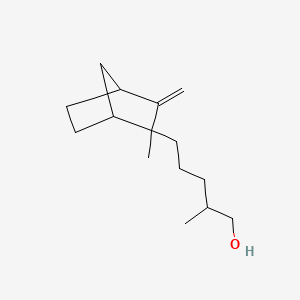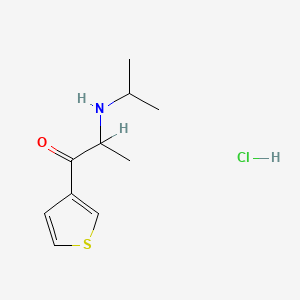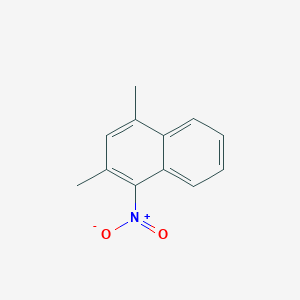
2,4-Dimethyl-1-nitronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-1-nitronaphthalene is a nitrated polycyclic aromatic hydrocarbon. It is a derivative of naphthalene, which is a white crystalline solid with a characteristic mothball odor. Naphthalene derivatives, including this compound, are significant in various industrial and scientific applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2,4-Dimethyl-1-nitronaphthalene typically involves the nitration of 2,4-dimethylnaphthalene. This process can be carried out using nitric acid and sulfuric acid as nitrating agents. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent the formation of unwanted by-products .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a continuous nitration process. This method involves the use of a nitrating mixture of nitric acid and sulfuric acid, with the reaction being carried out in a controlled environment to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethyl-1-nitronaphthalene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid at low temperatures.
Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: 2,4-Dimethyl-1-aminonaphthalene.
Oxidation: 2,4-Dicarboxy-1-nitronaphthalene.
Applications De Recherche Scientifique
2,4-Dimethyl-1-nitronaphthalene has various applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,4-Dimethyl-1-nitronaphthalene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biochemical effects. The pathways involved include the activation of enzymes that catalyze the reduction of the nitro group, leading to the formation of reactive nitrogen species .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Nitronaphthalene: Similar in structure but lacks the methyl groups at positions 2 and 4.
2,4-Dimethylnaphthalene: Similar but lacks the nitro group.
2,4-Dimethyl-1-aminonaphthalene: The reduced form of 2,4-Dimethyl-1-nitronaphthalene.
Uniqueness
This compound is unique due to the presence of both methyl and nitro groups, which confer distinct chemical reactivity and physical properties. This combination makes it valuable in specific industrial and research applications where such properties are desired .
Propriétés
Numéro CAS |
24055-39-8 |
|---|---|
Formule moléculaire |
C12H11NO2 |
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
2,4-dimethyl-1-nitronaphthalene |
InChI |
InChI=1S/C12H11NO2/c1-8-7-9(2)12(13(14)15)11-6-4-3-5-10(8)11/h3-7H,1-2H3 |
Clé InChI |
NPPPMWQUJJSHIK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C2=CC=CC=C12)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


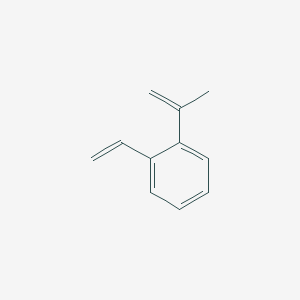
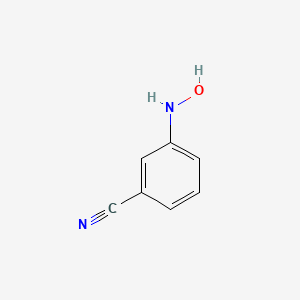
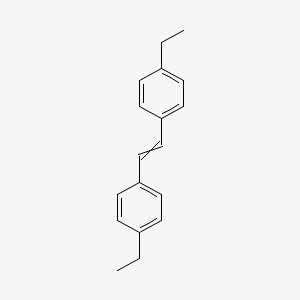
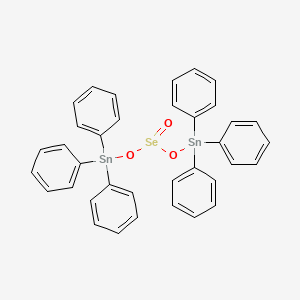

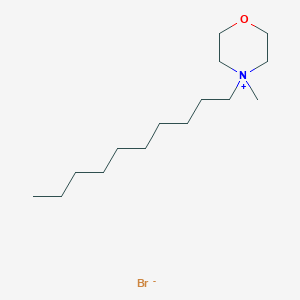
![1-Chloro-2-[(pent-3-en-2-yl)oxy]benzene](/img/structure/B14696072.png)
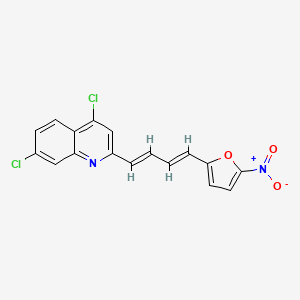
![Methyl 12-[(methanesulfonyl)oxy]octadec-9-enoate](/img/structure/B14696081.png)
